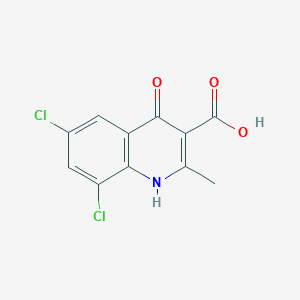
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-ジクロロ-4-ヒドロキシ-2-メチルキノリン-3-カルボン酸は、分子式C10H7Cl2NOを持つハロゲン化ヘテロ環化合物です。この化合物は、2つの塩素原子、ヒドロキシル基、およびキノリン環に結合したカルボン酸基を含む独自の化学構造で知られています。
準備方法
合成経路と反応条件
6,8-ジクロロ-4-ヒドロキシ-2-メチルキノリン-3-カルボン酸の合成は、一般的に4-ヒドロキシ-2-メチルキノリン-3-カルボン酸のハロゲン化を伴います。 一般的な方法の1つは、制御された条件下でオキシ塩化リン(POCl3)または塩化チオニル(SOCl2)などの塩素化剤を使用し、キノリン環の6位と8位に塩素原子を導入する方法です .
工業生産方法
この化合物の工業生産には、同様の塩素化剤を用いた大規模なハロゲン化反応が関与する場合があります。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。 このプロセスには、再結晶またはクロマトグラフィーなどの精製ステップが含まれる場合があり、不純物を除去します .
化学反応の分析
反応の種類
6,8-ジクロロ-4-ヒドロキシ-2-メチルキノリン-3-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノン誘導体を形成することができます。
還元: この化合物は還元されて塩素原子を除去したり、キノリン環を変性させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
生成される主な生成物
酸化: 潜在的な生物活性を持つキノン誘導体。
還元: 脱塩素化されたまたは変性されたキノリン誘導体。
科学研究への応用
6,8-ジクロロ-4-ヒドロキシ-2-メチルキノリン-3-カルボン酸は、いくつかの科学研究への応用があります。
化学: より複雑なヘテロ環化合物の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌および抗ウイルス特性の可能性について研究されています。
医学: 特に特定の酵素や受容体を標的にした薬物開発における潜在的な使用について調査されています。
産業: 特殊化学品や材料の製造に使用されています.
科学的研究の応用
6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
6,8-ジクロロ-4-ヒドロキシ-2-メチルキノリン-3-カルボン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物のハロゲン化構造により、これらの標的と強い相互作用を形成することができ、その活性阻害や機能の変化につながる可能性があります。 ヒドロキシル基とカルボン酸基も標的分子への結合に役割を果たし、この化合物の全体的な有効性を高めます .
類似化合物との比較
類似化合物
- 6-クロロ-4-ヒドロキシ-2-メチルキノリン
- 7-クロロ-4-ヒドロキシ-2-メチルキノリン
- 2-クロロ-5,8-ジメトキシ-4-メチルキノリン
- 4-クロロ-6,8-ジブロモ-2-メチルキノリン
独自性
6,8-ジクロロ-4-ヒドロキシ-2-メチルキノリン-3-カルボン酸は、6位と8位に2つの塩素原子が存在することが特徴であり、これはその化学反応性と生物活性に大きな影響を与えます。 この独特の構造により、類似の化合物では不可能な方法で分子標的と相互作用することができ、さまざまな研究用途にとって貴重な化合物となります .
特性
分子式 |
C11H7Cl2NO3 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
6,8-dichloro-2-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO3/c1-4-8(11(16)17)10(15)6-2-5(12)3-7(13)9(6)14-4/h2-3H,1H3,(H,14,15)(H,16,17) |
InChIキー |
AJYJNSSBNLGQFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC(=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


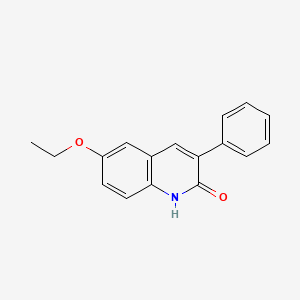
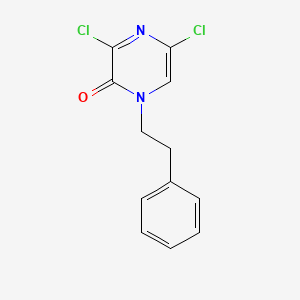
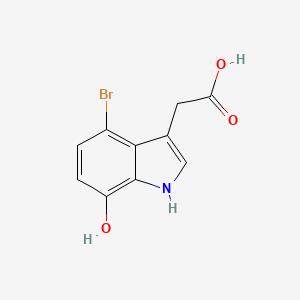
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
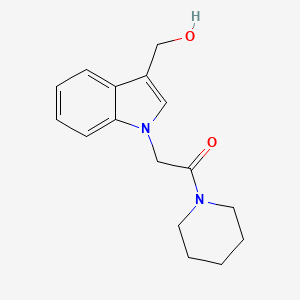
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
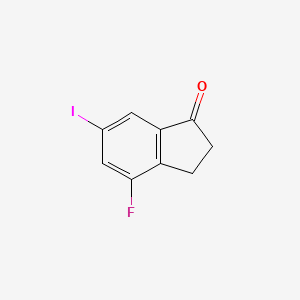
![tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)


![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
